o-sec-Butylphenyl chloroformate
Description
Contextualization within Chloroformate Chemical Space
Chloroformates, with the general formula ROC(O)Cl, are reactive compounds that serve as valuable reagents in organic synthesis. wikipedia.org Their reactivity is similar to that of acyl chlorides. Aryl chloroformates are distinguished from their alkyl counterparts by the direct attachment of the chloroformate group to an aromatic ring. This structural feature influences their reactivity and physical properties. The synthesis of aryl chloroformates has traditionally involved the reaction of phenols with phosgene (B1210022), often at elevated temperatures or by first converting the phenol (B47542) to a more reactive alkali metal phenoxide. google.comjustia.com More contemporary and safer methods utilize triphosgene (B27547) as a substitute for the highly hazardous phosgene gas. google.comjustia.com An alternative approach involves the in situ generation of phosgene from chloroform (B151607) using UV light, which then reacts with an alcohol or phenol to produce the corresponding chloroformate. organic-chemistry.orgontosight.ai
Aryl chloroformates are important intermediates for the production of a variety of other chemical compounds. google.com They are used in the synthesis of carbonates, carbamates, and other derivatives, which have applications in pharmaceuticals, pesticides, and polymers. wikipedia.orggoogle.com
Significance of o-sec-Butylphenyl Chloroformate as a Synthetic Intermediate
This compound, with the CAS Number 42572-11-2, is a specific aryl chloroformate that serves as a key building block in the synthesis of more complex molecules. chemnet.comchemicalbook.comchemicalbook.com Its structure, featuring a sec-butyl group at the ortho position of the phenyl ring, provides specific steric and electronic properties that can be exploited in targeted chemical syntheses. This compound is a valuable intermediate in various industrial applications, including the production of agrochemicals and pharmaceuticals.
Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 42572-11-2 chemnet.comchemicalbook.comalfa-chemistry.com |
| Molecular Formula | C₁₁H₁₃ClO₂ chemnet.comalfa-chemistry.comnih.gov |
| Molecular Weight | 212.67 g/mol chemnet.comalfa-chemistry.comnih.gov |
| Boiling Point | 258.3°C at 760 mmHg chemnet.com |
| Density | 1.128 g/cm³ chemnet.com |
| Flash Point | 98.7°C chemnet.com |
| Refractive Index | 1.512 chemnet.com |
The synthesis of this compound typically involves the reaction of o-sec-butylphenol with a phosgenating agent. o-sec-Butylphenol itself is an industrial chemical produced from the ortho-alkylation of phenol with 1-butene. wikipedia.org The subsequent reaction to form the chloroformate introduces a highly reactive functional group, making it a versatile intermediate for further chemical transformations.
The reactivity of this compound is characteristic of chloroformates, readily undergoing nucleophilic substitution reactions. For instance, it reacts with amines to form carbamates and with alcohols to yield carbonates. wikipedia.org These reactions are fundamental to its utility as a synthetic intermediate.
Structure
2D Structure
3D Structure
Properties
CAS No. |
42572-11-2 |
|---|---|
Molecular Formula |
C11H13ClO2 |
Molecular Weight |
212.67 g/mol |
IUPAC Name |
(2-butan-2-ylphenyl) carbonochloridate |
InChI |
InChI=1S/C11H13ClO2/c1-3-8(2)9-6-4-5-7-10(9)14-11(12)13/h4-8H,3H2,1-2H3 |
InChI Key |
HHRQQKZGRTXSHV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=CC=CC=C1OC(=O)Cl |
Origin of Product |
United States |
Synthetic Methodologies for O Sec Butylphenyl Chloroformate
Phosgenation Reactions of 2-sec-Butylphenol (B1202637)
The reaction of 2-sec-butylphenol with phosgene (B1210022) is the most direct route to o-sec-butylphenyl chloroformate. The core of this transformation is the nucleophilic attack of the phenolic oxygen on the electrophilic carbonyl carbon of phosgene, followed by the elimination of a chloride ion. This process can be conducted directly or facilitated by catalysts to improve reaction rates and yields.
Direct Phosgenation Protocols
Direct phosgenation involves the reaction of 2-sec-butylphenol with phosgene, typically in an inert solvent. In a representative procedure, a solution of 2-sec-butylphenol in a suitable solvent, such as toluene, is treated with an excess of phosgene at elevated temperatures.
For instance, a solution containing 150 parts of 2-sec-butylphenol in 250 parts of toluene can be heated to 125°C. Phosgene is then introduced into the reaction mixture over a period of several hours. The progress of the reaction can be monitored by analyzing the disappearance of the starting phenol (B47542). Upon completion, the excess phosgene and the solvent are typically removed by distillation to yield the crude this compound. This direct approach, while straightforward, may require stringent conditions and careful control of the highly toxic phosgene.
Catalyst-Assisted Phosgenation Approaches
To mitigate the challenges associated with direct phosgenation and to improve reaction efficiency, various catalysts have been employed. These catalysts typically function by activating either the phenol or the phosgene, thereby facilitating the reaction under milder conditions and often leading to higher yields and purity of the final product.
N,N,N',N'-Tetramethylurea has been demonstrated to be an effective catalyst for the phosgenation of 2-sec-butylphenol. In a typical catalytic process, 2-sec-butylphenol is dissolved in an inert solvent like toluene, and a catalytic amount of N,N,N',N'-tetramethylurea is added. The mixture is then heated, and phosgene is introduced.
For example, a reaction can be carried out with 150 parts of 2-sec-butylphenol and 1.5 parts of N,N,N',N'-tetramethylurea in 250 parts of toluene at a temperature of 125°C. Phosgene is passed through the solution over approximately 6.5 hours. The use of N,N,N',N'-tetramethylurea as a catalyst has been shown to significantly enhance the reaction rate, leading to high conversions of the starting material.
Triphenylphosphine is another effective catalyst for the synthesis of aryl chloroformates, including this compound. The catalytic activity of triphenylphosphine is attributed to its ability to form a reactive intermediate with phosgene, which is then more susceptible to nucleophilic attack by the phenol.
In a procedure utilizing this catalyst, 2-sec-butylphenol and a catalytic amount of triphenylphosphine are dissolved in a suitable solvent. The reaction is then carried out by introducing phosgene at a controlled temperature. For instance, a mixture of 150 parts of 2-sec-butylphenol and 1.5 parts of triphenylphosphine can be reacted with phosgene at 125°C. This catalytic system has been shown to promote the efficient conversion of the phenol to the desired chloroformate.
Optimization of Reaction Parameters for Enhanced Yield and Purity
The yield and purity of this compound are highly dependent on several reaction parameters. Optimization of these parameters is crucial for developing an efficient and economically viable synthetic process. Key parameters that are often adjusted include reaction temperature, reaction time, the molar ratio of reactants, and the choice of solvent and catalyst.
| Parameter | Optimized Condition | Rationale |
| Temperature | 125°C | Ensures a sufficient reaction rate without significant decomposition of the product. |
| Reaction Time | ~6.5 hours | Allows for high conversion of the starting 2-sec-butylphenol. |
| Catalyst | N,N,N',N'-Tetramethylurea or Triphenylphosphine | Significantly increases the reaction rate and allows for milder reaction conditions. |
| Solvent | Toluene | Acts as an inert medium and facilitates temperature control. |
Careful control of these parameters allows for the synthesis of this compound with high yield and purity, minimizing the formation of byproducts.
Strategies for Isolation and Purification
Following the completion of the phosgenation reaction, the isolation and purification of this compound from the reaction mixture are essential steps to obtain a product of high quality. The primary method for purification is vacuum distillation.
Initially, any unreacted phosgene and the solvent are removed, often by distillation at atmospheric or reduced pressure. The remaining crude product, which may contain residual starting material and catalyst, is then subjected to fractional distillation under high vacuum. This technique separates the desired this compound from less volatile impurities. For example, the crude product can be distilled at a pressure of 1-2 mm Hg, with the pure fraction being collected at the appropriate boiling point. The efficiency of the distillation is critical for achieving high purity of the final product.
Chemical Reactivity and Transformation Pathways of O Sec Butylphenyl Chloroformate
Nucleophilic Acyl Substitution Reactions
The core reactivity of o-sec-butylphenyl chloroformate is the nucleophilic acyl substitution mechanism. libretexts.orgtaylorandfrancis.com In this two-step process, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequently, this intermediate collapses, expelling the chloride ion, which is a good leaving group, to yield the substituted product. youtube.comlibretexts.org
Synthesis of Carbamate (B1207046) Esters via Aminolysis
The reaction of this compound with amines, a process known as aminolysis, results in the formation of carbamate esters. wikipedia.org Carbamates are a significant class of organic compounds with applications ranging from pharmaceuticals to agriculture. google.comnih.gov The general reaction involves the nucleophilic attack of the amine's nitrogen atom on the carbonyl carbon of the chloroformate. wikipedia.org
When this compound reacts with a primary amine, such as monomethylamine, it yields an N-substituted carbamate. The reaction proceeds readily, often in the presence of a base to neutralize the hydrochloric acid byproduct. wikipedia.org
Reaction Scheme:
R-OC(O)Cl + R'NH₂ → R-OC(O)NHR' + HCl
Where R is the o-sec-butylphenyl group and R' is the methyl group.
This type of reaction is a standard method for the synthesis of carbamates. nih.govorganic-chemistry.org The use of a base, such as pyridine (B92270) or a tertiary amine, is common to drive the reaction to completion by scavenging the HCl produced. researchgate.net
Formation of Carbonate Esters via Alcoholysis
The reaction of this compound with alcohols, termed alcoholysis, leads to the formation of carbonate esters. wikipedia.orggoogle.com These reactions are typically carried out in the presence of a base, like pyridine, to neutralize the hydrogen chloride generated. google.comwikipedia.org
General Reaction:
R-OC(O)Cl + R'OH → R-OC(O)OR' + HCl
Where R is the o-sec-butylphenyl group and R' is an alkyl or aryl group from the alcohol.
This method is a high-yielding process for producing unsymmetrical carbonate esters. wikipedia.org The reaction conditions can be controlled to favor the formation of the desired product.
Table 1: Synthesis of Carbonate Esters via Alcoholysis
| Reactant 1 | Reactant 2 | Base | Product |
| This compound | Alcohol (R'OH) | Pyridine | o-sec-Butylphenyl R'-carbonate |
Derivatization to Mixed Anhydrides with Carboxylic Acids
This compound can react with carboxylic acids to form mixed carboxylic-carbonic anhydrides. wikipedia.org This reaction is often facilitated by the presence of a base to activate the carboxylic acid. These mixed anhydrides are useful intermediates in organic synthesis, particularly in peptide coupling reactions. nih.govgoogle.com
The formation of the mixed anhydride (B1165640) involves the attack of the carboxylate anion on the chloroformate. nih.gov
Reaction Pathway:
R-OC(O)Cl + R'COOH + Base → R-OC(O)OC(O)R' + Base·HCl
Where R is the o-sec-butylphenyl group and R' is the organic substituent of the carboxylic acid.
These mixed anhydrides are generally not isolated but are generated in situ for subsequent reactions due to their reactivity. google.com
Hydrolytic Degradation Processes
Interaction with Aqueous Environments and Atmospheric Moisture
This compound is sensitive to moisture and will undergo hydrolysis in aqueous environments or upon exposure to atmospheric moisture. wikipedia.orgnih.gov This degradation process involves the nucleophilic attack of water on the carbonyl carbon.
The initial products of hydrolysis are the corresponding o-sec-butylphenol, carbon dioxide, and hydrochloric acid. nih.gov
Hydrolysis Reaction:
R-OC(O)Cl + H₂O → R-OH + CO₂ + HCl
Where R is the o-sec-butylphenyl group.
This reaction is analogous to the hydrolysis of other chloroformates and acyl chlorides. nih.gov The presence of water can significantly impact the stability and storage of this compound. Derivatization with ethyl chloroformate, a related compound, is known to occur readily in aqueous media at alkaline pH, highlighting the susceptibility of this functional group to reaction with water. mdpi.com
Characterization of Hydrolysis Products
The hydrolysis of chloroformate esters is a well-understood reaction. In the case of this compound, its reaction with water leads to the decomposition of the chloroformate moiety. This process yields three distinct chemical products.
Analogous to other chloroformates like sec-butyl chloroformate, the reaction with water or even moisture in the air results in the formation of hydrochloric acid (HCl) and carbon dioxide (CO2). chemicalbook.comnih.govframochem.com The third product is derived from the remaining phenoxy group. The ester linkage is cleaved, resulting in the formation of the parent phenol (B47542), which in this specific case is o-sec-butylphenol .
C₁₁H₁₃ClO₂ (this compound) + H₂O → C₁₀H₁₄O (o-sec-butylphenol) + HCl (hydrochloric acid) + CO₂ (carbon dioxide)
This reaction underscores the moisture sensitivity of chloroformates and the products that can be expected from their decomposition in aqueous environments. nih.gov
Catalytically Driven Transformations
Beyond simple hydrolysis, this compound can participate in more complex, synthetically useful transformations, particularly when guided by catalysts. These reactions leverage the reactivity of the chloroformate group to achieve specific chemical outcomes.
Lewis Base Catalysis in Chloroformate-Mediated Reactions
Aryl chloroformates, such as phenyl chloroformate (PCF)—a close structural analog of this compound—are employed as safer, more manageable substitutes for the highly toxic gas phosgene (B1210022) in various chemical syntheses. d-nb.inforesearchgate.netdntb.gov.ua A key application is in the conversion of alcohols to alkyl halides. This transformation is not efficient on its own; it requires the intervention of a Lewis base catalyst to proceed effectively. d-nb.infoprinceton.edu
Research has shown that Lewis bases, which are electron-pair donors, can significantly accelerate and control the outcomes of reactions involving chloroformates. princeton.edu Formamides and cyclopropenones have been identified as particularly effective catalysts in this context. d-nb.info
Influence on Chemoselectivity
One of the most critical roles of Lewis base catalysis in chloroformate chemistry is directing chemoselectivity. When an alcohol reacts with a chloroformate like phenyl chloroformate (PCF) without a catalyst, the primary product is typically the corresponding carbonate. d-nb.info However, the introduction of a Lewis base catalyst fundamentally shifts the reaction pathway.
The application of Lewis bases such as 1-formylpyrrolidine (FPyr) and diethylcyclopropenone (DEC) has proven pivotal in altering the reaction's preference. d-nb.inforesearchgate.net Instead of carbonate formation, the reaction is selectively driven towards the production of the corresponding alkyl chloride or bromide. d-nb.info This catalytic action enables the use of chloroformates as efficient reagents for nucleophilic substitution (Sₙ) reactions to generate C-Cl and C-Br bonds from alcohols. d-nb.infodntb.gov.ua
The choice of catalyst can influence the yield and the ratio of the desired alkyl halide to the carbonate byproduct. For example, in a model reaction using phenyl chloroformate to convert an alcohol to an alkyl chloride, the catalyst's identity is crucial for high selectivity.
Table 1: Influence of Lewis Base Catalyst on a Model Chloroformate Reaction This table is based on data for the reaction of 4-tert-butylbenzyl alcohol with phenyl chloroformate (PCF) as a model system demonstrating the principles of chemoselectivity applicable to substituted aryl chloroformates. d-nb.info
| Catalyst | Yield of Alkyl Chloride (4a) | Product Ratio (Chloride:Carbonate) | Reference |
|---|---|---|---|
| 1-formylpyrrolidine (FPyr) | 79% | 90:10 | d-nb.info |
| Dimethylformamide (DMF) | 66% | Not specified, lower yield implies less selectivity | d-nb.info |
| Diethylcyclopropenone (DEC) | 88% (for 1-chloro dodecane) | 92:8 | d-nb.info |
Role in Alcohol Activation Strategies
The use of a Lewis base with an aryl chloroformate is a powerful strategy for the "activation" of alcohols. d-nb.infounco.edu Alcohols are generally poor substrates for nucleophilic substitution because the hydroxyl group (-OH) is a poor leaving group. youtube.com The catalytic system converts the hydroxyl group into a more reactive intermediate that can be easily displaced by a nucleophile, such as a halide ion.
The proposed mechanism for this activation involves the following steps d-nb.info:
Formation of a Reactive Intermediate: The Lewis base catalyst (e.g., FPyr) attacks the electrophilic carbonyl carbon of the chloroformate. This forms a highly reactive intermediate, structurally related to a Vilsmeier-Haack reagent.
Alcohol Attack: The alcohol's hydroxyl group then acts as a nucleophile, attacking the reactive intermediate.
Leaving Group Departure: This leads to the release of the phenol byproduct (e.g., o-sec-butylphenol) and carbon dioxide, and the formation of an alkoxyiminium halide intermediate.
Nucleophilic Substitution: This final intermediate readily undergoes nucleophilic substitution (via an Sₙ1 or Sₙ2 pathway, depending on the alcohol's structure) by the halide ion, yielding the desired alkyl halide and regenerating the Lewis base catalyst for another cycle.
This catalytic cycle effectively uses the chloroformate to transform a poor leaving group (-OH) into an excellent one, enabling the synthesis of a wide variety of alkyl halides from primary, secondary, and tertiary alcohols. d-nb.inforesearchgate.net
Mechanistic Elucidation of Reactions Involving O Sec Butylphenyl Chloroformate
Kinetic Studies and Thermodynamic Considerations of Reactivity
Kinetic studies are fundamental to elucidating reaction mechanisms. For chloroformate esters, the rate of reaction is significantly influenced by the nature of the substituent group (R in ROCOCl). The stability of the chloroformate molecule decreases in the order of aryl > primary alkyl > secondary alkyl nih.gov. This trend suggests that o-sec-butylphenyl chloroformate, possessing both aryl and secondary alkyl characteristics in its substituent, presents a complex case for reactivity analysis.
The solvolysis of analogous compounds like phenyl chloroformate (PhOCOCl) has been extensively studied to understand the kinetic and thermodynamic parameters. These studies often reveal an associative transition state with low enthalpy (ΔH‡) and entropy (ΔS‡) of activation, particularly in reactions with strong nucleophiles rsc.org. For instance, the methanolysis and aminolysis of phenyl chloroformates show that the transition state is strongly associative with minimal bond breaking rsc.org.
The analysis of solvolysis rates across various solvents using linear free energy relationships, such as the Grunwald-Winstein equations, provides quantitative insight into the transition state's nature nih.gov. The extended Grunwald-Winstein equation, log (k/ko) = lNT + mYCl, correlates the specific rate of solvolysis (k) with the solvent nucleophilicity (NT) and solvent ionizing power (YCl) koreascience.kr. The sensitivity parameters, l and m, are diagnostic of the mechanism. For phenyl chloroformate, the values of l = 1.66 and m = 0.56 across a wide range of solvents are considered characteristic of an addition-elimination pathway nih.gov.
Table 1: Grunwald-Winstein Parameters for Solvolysis of Various Chloroformates
| Chloroformate | l value | m value | Proposed Mechanism | Source |
|---|---|---|---|---|
| Phenyl Chloroformate | 1.66 | 0.56 | Addition-Elimination | nih.gov |
| Propargyl Chloroformate | 1.37 | 0.47 | Addition-Elimination | nih.gov |
| (1S)-(+)-Menthyl Chloroformate | 2.46 | 0.91 | Associative SN2 | koreascience.kr |
These data illustrate how kinetic analysis can differentiate between reaction pathways. A high l/m ratio, as seen for these analogs, typically points towards a mechanism with significant bimolecular character, where bond-making is a key feature of the rate-determining step.
Proposed Reaction Mechanisms
The reactions of this compound can be proposed to proceed through several distinct mechanistic pathways, primarily centering on internal nucleophilic substitution (SNi), bimolecular nucleophilic substitution (SN2), and dissociative (SN1) routes.
The Substitution Nucleophilic Internal (SNi) mechanism is a characteristic reaction pathway for the thermal decomposition of alkyl chloroformates wikipedia.org. This pathway involves the formation of an intimate ion pair, where the chloride from the chloroformate group attacks the alkyl carbon from the same side, leading to the formation of an alkyl chloride and carbon dioxide with retention of stereochemical configuration wikipedia.org.
The key feature of the SNi mechanism is that a true, fully dissociated carbocation is not formed, which prevents racemization wikipedia.org. The reaction proceeds through a concerted, four-membered cyclic transition state. While this mechanism is well-documented for simple alkyl chloroformates, its relevance for aryl chloroformates like this compound is likely limited to decomposition under specific, non-solvolytic conditions, as the aromatic ring system provides alternative, lower-energy pathways in the presence of nucleophiles.
In the presence of nucleophilic solvents, the solvolysis of aryl chloroformates is often characterized by a bimolecular mechanism. For phenyl chloroformate, this is typically described as a stepwise addition-elimination (AN + DN) pathway, which is kinetically similar to an SN2 reaction nih.govnih.gov. In this mechanism, the nucleophile (solvent molecule) first adds to the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This addition step is generally the rate-determining step nih.gov. Subsequently, the chloride ion is eliminated to yield the final product.
The significant SN2 character of this pathway is evidenced by several factors:
High sensitivity to solvent nucleophilicity : As shown in Table 1, the large l values for analogous chloroformates indicate substantial covalent participation by the solvent in the transition state nih.govkoreascience.kr.
Activation parameters : Negative entropies of activation are often observed, consistent with an associative process where two molecules combine to form the transition state rsc.org.
Solvent kinetic isotope effect : A relatively large solvent kinetic isotope effect (kMeOH/kMeOD) of around 2.0-2.5 has been observed for related compounds, supporting the role of the solvent as a nucleophile and potentially as a general base catalyst in the reaction rsc.orgmdpi.com.
For this compound, it is highly probable that its solvolysis in most common solvents proceeds via this addition-elimination mechanism, exhibiting strong SN2 character.
A purely dissociative (SN1) mechanism involves the rate-determining formation of a carbocation intermediate, followed by rapid attack from a nucleophile masterorganicchemistry.com. This pathway is favored for substrates that can form stable carbocations and in solvents with high ionizing power and low nucleophilicity libretexts.org.
While secondary alkyl halides can undergo SN1 reactions, this pathway is generally disfavored for aryl chloroformates under typical solvolytic conditions. The key indicators for an SN1 mechanism would be:
A high sensitivity to solvent ionizing power (m ≈ 1.0) nih.gov.
A low sensitivity to solvent nucleophilicity (l ≈ 0) nih.gov.
A rate law that is first-order in the substrate and zero-order in the nucleophile masterorganicchemistry.com.
The experimental data for phenyl chloroformate solvolysis shows a significant dependence on nucleophilicity (l = 1.66), which argues against a pure SN1 pathway nih.gov. However, an SN1-type mechanism could become competitive for this compound in highly ionizing, non-nucleophilic solvents like aqueous fluoroalcohols, where stabilization of an acylium ion or related cationic intermediate is maximized nih.gov.
Impact of Solvent Polarity and Nucleophilicity on Reaction Mechanisms
The choice of solvent has a profound impact on the reaction mechanism of chloroformates. The ability of a solvent to stabilize transition states and intermediates determines the dominant pathway.
Polar Protic Solvents : Solvents like water, alcohols, and formic acid possess high dielectric constants and the ability to form hydrogen bonds. They are effective at stabilizing the charged intermediates and transition states found in both SN1 and SN2/addition-elimination pathways libretexts.orglibretexts.org. For SN1 reactions, they facilitate the ionization of the C-Cl bond. For bimolecular reactions, they can act as the nucleophile and also assist in stabilizing the leaving group libretexts.org.
Polar Aprotic Solvents : Solvents such as DMSO, DMF, and acetone (B3395972) are polar but lack acidic protons. They are excellent for SN2 reactions because they can dissolve nucleophilic salts while not overly solvating (and thus deactivating) the nucleophile through hydrogen bonding libretexts.org.
The competition between SN1 and SN2 pathways for this compound is therefore heavily influenced by the solvent's properties. In nucleophilic solvents like ethanol (B145695) or aqueous acetone, a bimolecular mechanism (addition-elimination) is expected to dominate, as indicated by the high l values for analogous systems nih.gov. In contrast, a shift towards a more dissociative, SN1-like mechanism might be observed in strongly ionizing, weakly nucleophilic media like trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) nih.gov.
Mechanistic Insights from Catalyzed Processes
The reactions of chloroformates can be subject to catalysis, which can provide further mechanistic insights.
Nucleophilic Catalysis : Bases like pyridine (B92270) can act as nucleophilic catalysts. The catalyst can attack the chloroformate to form a highly reactive acyl-pyridinium intermediate. This intermediate is then more susceptible to attack by a weaker nucleophile, such as an alcohol or water. This type of catalysis can alter the reaction pathway. For instance, in reactions analogous to the use of thionyl chloride, the addition of pyridine leads to an inversion of stereochemistry, indicating a switch from an SNi mechanism to a sequential two-step SN2 process wikipedia.org.
Base Catalysis : In reactions with amines or alcohols, a non-nucleophilic base is often added to neutralize the hydrochloric acid that is produced wikipedia.org. This prevents the protonation of the nucleophile, maintaining its reactivity, and drives the reaction to completion.
For this compound, the use of catalysts could be employed to control the reaction pathway and product distribution. For example, a nucleophilic catalyst could accelerate the formation of carbamates or carbonate esters under milder conditions than the uncatalyzed solvolysis. The study of these catalyzed processes would offer a deeper understanding of the intermediates and transition states involved in the substitution reactions at the acyl carbon.
Advanced Spectroscopic Characterization and Structural Analysis of O Sec Butylphenyl Chloroformate
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Reaction Monitoring
Gas chromatography-mass spectrometry (GC-MS) stands as a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For o-sec-butylphenyl chloroformate, GC-MS is an indispensable tool for assessing the purity of the final product and for monitoring the progress of its synthesis, for instance, from the reaction of o-sec-butylphenol with phosgene (B1210022).
Purity Assessment: A GC-MS analysis of a synthesized batch of this compound would ideally show a single major peak in the chromatogram, indicating a high degree of purity. The retention time of this peak is characteristic of the compound under specific chromatographic conditions (e.g., column type, temperature program, and carrier gas flow rate). The presence of other peaks would signify impurities, which could be unreacted starting materials like o-sec-butylphenol, by-products, or decomposition products. By comparing the retention times of these impurity peaks with known standards, their identities can be confirmed. The relative peak areas in the chromatogram can be used to estimate the percentage purity of the this compound.
Reaction Monitoring: During the synthesis of this compound, GC-MS can be used to track the consumption of the reactants and the formation of the product over time. Aliquots can be taken from the reaction mixture at different time intervals, quenched, and analyzed. The resulting chromatograms would show a decrease in the peak corresponding to the starting material (o-sec-butylphenol) and a concurrent increase in the peak corresponding to the product (this compound). This allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading to maximize the yield and purity of the desired product.
Mass Spectrometry Fragmentation: The mass spectrum of this compound, obtained from the GC-MS analysis, would provide a molecular fingerprint, confirming its identity. The molecular ion peak ([M]⁺) would be expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight (212.67 g/mol ). nih.gov The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing one chlorine atom, with the [M+2]⁺ peak being approximately one-third the intensity of the [M]⁺ peak.
Predicted key fragmentation patterns for this compound would likely involve:
Loss of a chlorine radical (•Cl) to give a fragment at m/z [M-35]⁺.
Loss of the chloroformyl group (•COCl) to give a fragment corresponding to the o-sec-butoxyphenoxy radical cation.
Cleavage of the sec-butyl group, leading to characteristic fragments. For instance, the loss of an ethyl group (•C₂H₅) from the sec-butyl moiety is a common fragmentation pathway.
Formation of a stable tropylium-like ion or other rearranged fragments from the aromatic ring.
A hypothetical GC-MS data table is presented below:
| Parameter | Predicted Value/Observation |
| Retention Time | Dependent on GC conditions, but expected to be longer than o-sec-butylphenol. |
| Molecular Ion (m/z) | 212/214 (in a ~3:1 ratio) |
| Key Fragments (m/z) | [M-Cl]⁺, [M-COCl]⁺, and fragments from the sec-butyl chain and aromatic ring. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the elucidation of the covalent framework of an organic molecule. Both ¹H and ¹³C NMR would provide detailed information about the structure of this compound.
¹H NMR Spectroscopy: The proton NMR spectrum would show distinct signals for each type of proton in the molecule, with their chemical shifts, integration values, and splitting patterns providing a wealth of structural information.
Based on the structure of this compound, the following proton signals are predicted:
Aromatic Protons: The four protons on the benzene (B151609) ring would appear in the downfield region, typically between δ 7.0 and 7.5 ppm. Due to the ortho-substitution, they would likely exhibit complex splitting patterns (multiplets).
sec-Butyl Protons:
The methine proton (-CH-) attached to the aromatic ring would appear as a multiplet, likely in the range of δ 2.8-3.2 ppm.
The methylene (B1212753) protons (-CH₂-) of the ethyl group would be diastereotopic and appear as a complex multiplet around δ 1.5-1.8 ppm.
The two methyl groups (-CH₃) would also be distinct. The methyl group of the ethyl part would appear as a triplet around δ 0.8-1.0 ppm, while the other methyl group would be a doublet around δ 1.2-1.4 ppm.
A predicted ¹H NMR data table is shown below:
| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| Aromatic-H | 7.0 - 7.5 | Multiplet |
| -CH- (sec-butyl) | 2.8 - 3.2 | Multiplet |
| -CH₂- (sec-butyl) | 1.5 - 1.8 | Multiplet |
| -CH₃ (doublet) | 1.2 - 1.4 | Doublet |
| -CH₃ (triplet) | 0.8 - 1.0 | Triplet |
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would show a single peak for each unique carbon atom in the molecule.
Predicted ¹³C NMR chemical shifts for this compound are:
Carbonyl Carbon: The carbonyl carbon of the chloroformate group is expected to be the most downfield signal, likely in the range of δ 150-160 ppm.
Aromatic Carbons: The six aromatic carbons would appear in the region of δ 120-150 ppm. The carbon atom attached to the oxygen of the chloroformate group would be the most downfield among the aromatic signals.
sec-Butyl Carbons: The four carbons of the sec-butyl group would appear in the upfield region, typically between δ 10 and 40 ppm.
A predicted ¹³C NMR data table is provided below:
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
| C=O (chloroformate) | 150 - 160 |
| Aromatic C-O | 145 - 150 |
| Aromatic C-C (sec-butyl) | 135 - 140 |
| Aromatic C-H | 120 - 130 |
| -CH- (sec-butyl) | 35 - 40 |
| -CH₂- (sec-butyl) | 28 - 33 |
| -CH₃ (doublet) | 20 - 25 |
| -CH₃ (triplet) | 10 - 15 |
Other Instrumental Techniques for Molecular Fingerprinting
Besides GC-MS and NMR, other instrumental techniques can provide valuable information for the characterization of this compound.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be dominated by a very strong absorption band corresponding to the C=O stretching vibration of the chloroformate group. This peak is typically found in the range of 1775-1800 cm⁻¹. Other characteristic absorptions would include C-O stretching vibrations, aromatic C=C stretching, and C-H stretching vibrations of the aromatic and aliphatic parts of the molecule. The presence of a strong band in the specified region for the carbonyl group would be a key indicator of the successful formation of the chloroformate.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. This compound is expected to show absorption bands in the UV region due to the π → π* transitions of the aromatic ring. The substitution on the benzene ring will influence the exact position and intensity of these absorption maxima. While not as structurally informative as NMR or IR for this particular compound, UV-Vis spectroscopy can be useful for quantitative analysis using a calibration curve.
A summary of the expected data from these techniques is presented in the table below:
| Spectroscopic Technique | Predicted Key Absorption/Feature |
| Infrared (IR) | Strong C=O stretch at ~1775-1800 cm⁻¹ |
| Ultraviolet-Visible (UV-Vis) | UV absorption maxima due to the substituted benzene ring. |
Computational Chemistry and Theoretical Investigations of O Sec Butylphenyl Chloroformate
Quantum Chemical Calculations for Geometric and Electronic Structure
No specific studies reporting quantum chemical calculations for the geometric and electronic structure of o-sec-butylphenyl chloroformate were found. Such calculations, typically employing methods like DFT, would be essential to determine optimized bond lengths, bond angles, and the distribution of electron density within the molecule.
Conformational Landscape Analysis
There is no available research on the conformational landscape of this compound. A thorough analysis would involve mapping the potential energy surface as a function of the rotation around key single bonds, such as the C-O bond linking the phenyl ring to the chloroformate group and the bonds within the sec-butyl group, to identify the most stable conformers.
Computational Modeling of Reaction Transition States and Energetic Barriers
No published data exists on the computational modeling of reaction transition states or the energetic barriers for reactions involving this compound. This type of analysis is critical for understanding the kinetics and mechanisms of its reactions, for example, with nucleophiles.
Theoretical Predictions of Reactivity and Selectivity
While general predictions about the reactivity of this compound can be inferred from its functional groups, specific theoretical predictions based on computational models are not available. Such studies would typically involve the calculation of reactivity indices, such as Fukui functions or electrostatic potential maps, to predict the most likely sites for electrophilic or nucleophilic attack.
Applications in Advanced Organic Synthesis and Analytical Methodologies
Building Block in Complex Molecule Synthesis
As a reactive chemical, o-sec-butylphenyl chloroformate serves as a valuable precursor for introducing a specific chemical group into larger molecules. This functionality is particularly relevant in the synthesis of pharmaceuticals and other specialty chemicals where precise molecular architecture is key to function.
Introduction of the 2-sec-Butylphenyl Moiety in Target Structures
The primary role of this compound in synthesis is to act as a reagent for the introduction of the 2-sec-butylphenoxycarbonyl group or, after subsequent transformation, the 2-sec-butylphenyl moiety itself. The chloroformate group is highly electrophilic and readily reacts with nucleophiles such as alcohols, amines, and thiols. This reaction forms stable carbonate, carbamate (B1207046), or thiocarbonate linkages, respectively.
The presence of the sec-butyl group at the ortho position of the phenyl ring introduces significant steric hindrance. This can influence the reactivity of the chloroformate and the properties of the resulting product, such as its stability, solubility, and interaction with biological targets. In multi-step syntheses, the 2-sec-butylphenoxycarbonyl group can be used as a protecting group for amines or alcohols, which can be removed under specific conditions later in the synthetic sequence. More directly, the reaction of this compound with a primary or secondary amine yields a substituted N-alkyl or N,N-dialkyl carbamate containing the intact 2-sec-butylphenyl group, embedding this structural unit into the final molecule.
Role as an Intermediate in Pharmaceutical and Specialty Chemical Synthesis
While direct examples of this compound in the synthesis of marketed pharmaceuticals are not prevalent in publicly accessible literature, its role as an intermediate can be understood through the synthesis of related specialty chemicals, particularly in the agrochemical sector. Chloroformates are key intermediates in the production of carbamate-based pesticides. framochem.com
A notable example is the insecticide Fenobucarb, which is chemically known as 2-sec-butylphenyl N-methylcarbamate. nih.govnih.gov Fenobucarb functions as a cholinesterase inhibitor and is used to control insects in agriculture and public health. nih.govnih.gov The synthesis of Fenobucarb involves the reaction of 2-sec-butylphenol (B1202637) with methyl isocyanate. However, an alternative synthetic route to this and other N-alkylcarbamates could involve this compound as a reactive intermediate. In such a pathway, this compound would react with methylamine (B109427) to form the final Fenobucarb product. This highlights the utility of this compound as a precursor for installing the 2-sec-butylphenoxycarbonyl moiety onto a nitrogen atom, a common structural motif in bioactive molecules.
Utility as a Derivatization Agent in Analytical Chemistry
In analytical chemistry, derivatization is a technique used to convert an analyte into a product with properties that are more suitable for a given analytical method. alfa-chemistry.com Chloroformates, including this compound, are used as derivatizing agents, particularly for gas chromatography (GC) analysis. nih.govresearchgate.net
Facilitating Gas Chromatography/Mass Spectrometry (GC/MS) Analysis of Polar Analytes
Many biologically and environmentally relevant molecules, such as phenolic compounds, amino acids, and carboxylic acids, are polar and non-volatile. alfa-chemistry.com These characteristics make them difficult to analyze directly by gas chromatography, which requires analytes to be volatile and thermally stable. alfa-chemistry.com Derivatization with reagents like this compound can overcome these limitations.
The reaction of this compound with polar functional groups, such as hydroxyl (-OH), amino (-NH2), and carboxyl (-COOH) groups, replaces the active hydrogen atoms with the 2-sec-butylphenoxycarbonyl group. This process typically occurs rapidly in a suitable solvent, often with a base like pyridine (B92270) to neutralize the HCl byproduct. mdpi.comnih.gov The resulting derivatives are significantly less polar and more volatile, allowing them to be separated and detected by GC/MS. researchgate.net
For example, when analyzing polar analytes like phenolic acids or the natural compound resveratrol (B1683913) in complex matrices like wine, derivatization with a chloroformate, such as ethyl chloroformate, has been shown to be highly effective. mdpi.comnih.gov The derivatization renders the analytes suitable for GC separation and subsequent mass spectrometric detection. nih.gov By analogy, this compound would serve a similar purpose, with the added feature of introducing a larger, specific mass fragment (the 2-sec-butylphenyl group), which could be useful for identification and quantification in mass spectrometry. The increased molecular weight of the derivative can shift its mass-to-charge ratio (m/z) to a higher, less crowded region of the mass spectrum, potentially reducing interferences from the sample matrix.
Applications in Metabolomics and Compound Profiling
Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. GC/MS is a powerful technique used in metabolomics for the comprehensive profiling of these metabolites. chemicalbook.com However, as many endogenous metabolites are polar, derivatization is a crucial step in sample preparation for GC/MS-based metabolomics. chemicalbook.com
Alkyl chloroformates are effective for the derivatization of a broad range of metabolites, including amino acids, organic acids, and sugars, in a single step. researchgate.net The derivatization reaction is often fast and can be performed in an aqueous environment, which simplifies sample preparation. nih.gov The use of this compound as a derivatization agent in metabolomics would allow for the simultaneous analysis of numerous classes of polar metabolites.
By reacting with various functional groups, this compound can convert a wide array of primary and secondary metabolites into their corresponding volatile derivatives. This enables their separation and detection by GC/MS, providing a "snapshot" of the metabolic state of a biological system. The resulting chromatograms and mass spectra can be used to create compound profiles, which can then be compared between different sample groups (e.g., healthy vs. diseased) to identify biomarkers or understand metabolic pathways. While specific applications of this compound in published metabolomics studies are not widely documented, its chemical properties align with the requirements for a versatile derivatization agent in this field.
Environmental Fate, Degradation Pathways, and Biogeochemical Cycling
Abiotic Degradation Processes in Environmental Compartments
Abiotic degradation, driven by chemical reactions independent of biological activity, is the initial and most significant process in the environmental breakdown of o-sec-Butylphenyl chloroformate.
This compound belongs to the chloroformate chemical category, which is characterized by a highly reactive chloroformate group (-O(C=O)Cl). oecd.org This functional group determines the primary degradation pathway in aquatic environments, which is rapid hydrolysis. oecd.org
In the presence of water or moisture, chloroformates readily hydrolyze to form the corresponding alcohol, hydrochloric acid (HCl), and carbon dioxide (CO2). oecd.org The reaction is typically very fast, with studies on analogous chloroformates showing a half-life of less than or equal to 30 minutes. oecd.org For this compound, the hydrolysis reaction proceeds as follows:
C₁₁H₁₃ClO₂ (this compound) + H₂O → C₁₀H₁₄O (2-sec-Butylphenol) + HCl (Hydrochloric acid) + CO₂ (Carbon dioxide)
The primary products of this rapid hydrolysis are detailed in the table below.
| Reactant | Product | Chemical Formula |
| This compound | 2-sec-Butylphenol (B1202637) | C₁₀H₁₄O |
| Hydrochloric acid | HCl | |
| Carbon dioxide | CO₂ |
Kinetic studies on other substituted phenyl chloroformates indicate that the hydrolysis mechanism can be influenced by factors such as pH, with the reaction being base-catalyzed. rsc.org However, the spontaneous reaction with water is the predominant fate in most environmental systems. oecd.orgrsc.org Due to this rapid transformation, the persistence of the parent this compound molecule in aqueous environments is expected to be very short. oecd.org
Once in the atmosphere, chloroformates may undergo indirect photo-oxidation through reactions with hydroxyl radicals (•OH). oecd.org For the category of alkyl chloroformates, predicted atmospheric half-lives range from under one day to several weeks, assuming a 12-hour day and a typical hydroxyl radical concentration. oecd.org Chloroformates in the vapor phase can also hydrolyze upon contact with water vapor present in the air. oecd.org
Direct photolysis, the breakdown of a chemical by direct absorption of light, is another potential degradation pathway. Studies on structurally different but related aromatic compounds, such as nitrophenols, show that direct photolysis can lead to the formation of reactive intermediates like biradicals, which then contribute to the formation of secondary organic aerosols. mdpi.com While a specific photolysis mechanism for this compound is not detailed in the available literature, its aromatic structure suggests that photochemical processes could contribute to its transformation in the atmosphere, alongside hydrolysis and oxidation.
Biodegradation Potential and Microbial Interactions
Following the rapid abiotic hydrolysis of this compound, the environmental fate is then determined by the biodegradation of its primary organic product, 2-sec-butylphenol.
The biodegradation of 2-sec-butylphenol has been documented in certain microorganisms. rug.nlnih.gov Bacteria, particularly strains of Pseudomonas, have been isolated that can utilize 2-sec-butylphenol as their sole source of carbon and energy. rug.nlnih.gov For instance, Pseudomonas sp. strain MS-1, isolated from freshwater sediment, was shown to completely degrade 1.5 mM of 2-sec-butylphenol within 30 hours. nih.govresearchgate.net
The metabolic pathway employed for the degradation of 2-sec-butylphenol is a meta-cleavage pathway. rug.nlnih.gov The process is initiated by a monooxygenase enzyme, which hydroxylates the aromatic ring. rug.nl This initial step converts 2-sec-butylphenol into 3-sec-butylcatechol. rug.nlnih.gov Subsequently, the catechol ring is cleaved by a metapyrocatechase enzyme. rug.nl This pathway is similar to the one used by some bacteria to degrade other aromatic compounds like 2-hydroxybiphenyl. rug.nl
Research using gas chromatography-mass spectrometry (GC-MS) has successfully identified the key intermediates in the biodegradation of 2-sec-butylphenol by Pseudomonas species. rug.nlnih.gov
The proposed degradation pathway is as follows:
Hydroxylation : 2-sec-Butylphenol is first converted to 3-sec-butylcatechol by a NADH-dependent monooxygenase. rug.nl
Ring Cleavage : The 3-sec-butylcatechol molecule undergoes aromatic ring fission via a metapyrocatechase, yielding the ring-cleavage product 2-hydroxy-6-oxo-7-methylnona-2,4-dienoic acid . rug.nlnih.gov
Hydrolysis : This meta-cleavage product is then hydrolyzed to produce 2-methylbutyric acid and, presumably, 2-hydroxypent-2,4-dienoic acid. nih.govresearchgate.net
Mineralization : The resulting 2-methylbutyric acid is an intermediate that is further metabolized by the bacteria. rug.nlnih.gov
The key identified metabolites in this pathway are summarized in the table below.
| Initial Substrate | Key Intermediate Metabolite | Chemical Formula | Degradation Step |
| 2-sec-Butylphenol | 3-sec-Butylcatechol | C₁₀H₁₄O₂ | Hydroxylation |
| 3-sec-Butylcatechol | 2-hydroxy-6-oxo-7-methylnona-2,4-dienoic acid | C₁₁H₁₆O₄ | Ring Cleavage |
| 2-hydroxy-6-oxo-7-methylnona-2,4-dienoic acid | 2-Methylbutyric acid | C₅H₁₀O₂ | Hydrolysis |
This metabolic sequence demonstrates a complete pathway for the breakdown of the primary hydrolysis product of this compound, ultimately leading to the mineralization of the organic structure by microorganisms. nih.gov
Emerging Research Directions and Future Perspectives on O Sec Butylphenyl Chloroformate
Development of Sustainable and Atom-Economical Synthetic Routes
The traditional synthesis of chloroformates often involves the use of highly toxic and hazardous phosgene (B1210022) gas. chemicalbook.com A significant area of emerging research is the development of safer and more sustainable synthetic methods.
Phosgene Alternatives: The use of phosgene substitutes is a key strategy in making chloroformate synthesis greener. Triphosgene (B27547), a solid and therefore safer to handle alternative, can be used for the preparation of various aryl and alkyl chloroformates. justia.comgoogle.com Research in this area focuses on optimizing reaction conditions, such as temperature, solvent, and the use of a base, to achieve high yields and selectivity. google.com For instance, a patented process describes the preparation of alkyl/aryl chloroformates from alcohols and triphosgene at temperatures ranging from 0°C to ambient temperature. justia.com Another approach involves the in-situ generation of phosgene from less hazardous precursors like chloroform (B151607), which can then react with alcohols to form chloroformates. researchgate.net
Catalytic and Continuous Flow Processes: The development of catalytic and continuous flow processes represents a significant step towards sustainable synthesis. Continuous flow reactors offer enhanced safety, better heat and mass transfer, and the potential for process automation, which is particularly advantageous when dealing with hazardous reagents. mdpi.com Researchers are exploring various catalysts, such as dimethylformamide and tertiary amines, to improve the efficiency of reactions involving phosgene alternatives. justia.com The use of green catalysts, such as lemon juice in certain organic syntheses, points towards a future where biomass-derived catalysts could be employed for chloroformate production. nih.gov
Atom Economy: Atom economy is a core principle of green chemistry, aiming to maximize the incorporation of all materials used in the process into the final product. Research into the synthesis of chloroformates is increasingly focused on designing routes that minimize waste. This includes the development of one-pot syntheses and tandem reactions where intermediates are not isolated, thus reducing solvent and energy consumption.
The following table summarizes potential sustainable synthetic routes for aryl chloroformates, which could be adapted for o-sec-butylphenyl chloroformate:
| Synthetic Route | Reagents | Catalyst/Conditions | Advantages |
| Triphosgene Method | o-sec-butylphenol, Triphosgene | Organic base (e.g., pyridine (B92270), triethylamine), Toluene, 0°C to 25°C | Avoids handling of phosgene gas, milder reaction conditions. |
| Continuous Flow Synthesis | o-sec-butylphenol, Diphosgene/Triphosgene | Microreactor, controlled temperature and pressure | Enhanced safety, improved heat and mass transfer, potential for automation. |
| In-situ Phosgene Generation | o-sec-butylphenol, Chloroform | Photochemical or catalytic activation | Avoids storage and transport of phosgene. |
| Green Catalysis | o-sec-butylphenol, Phosgene alternative | Biodegradable and renewable catalysts | Reduced environmental impact. |
Exploration of Novel Catalytic Applications in Organic Transformations
Chloroformates are versatile reagents in organic synthesis, and a key area of future research lies in exploring their novel catalytic applications, particularly for sterically hindered variants like this compound.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. Aryl chloroformates can serve as electrophilic partners in reactions like the Suzuki-Miyaura coupling, reacting with organoboron compounds to form esters and amides. researchgate.netorganic-chemistry.orgorganic-chemistry.org The steric hindrance provided by the o-sec-butyl group in this compound could offer unique selectivity in certain cross-coupling reactions, a research avenue that remains to be explored. researchgate.net Nickel-catalyzed cross-coupling reactions of aryl chlorides are also well-established and could potentially be adapted for chloroformates, offering a more cost-effective alternative to palladium. nih.govnih.gov
Esterification and Amidation: Chloroformates are excellent activating agents for the synthesis of esters and amides. acs.orgniscpr.res.in The reaction of this compound with alcohols or amines would yield the corresponding carbonates and carbamates. The bulky o-sec-butyl group might influence the reactivity and selectivity of these transformations, potentially enabling regioselective reactions with polyfunctional molecules.
Dehydrating Agent: Phenyl chloroformate has been shown to be a convenient reagent for the dehydration of primary amides to nitriles under mild conditions. niscpr.res.in Investigating the potential of this compound for similar transformations could reveal new synthetic utilities.
The table below outlines potential catalytic applications for this compound based on known reactions of other chloroformates:
| Transformation | Reaction Partners | Catalyst | Potential Product |
| Suzuki-Miyaura Coupling | Arylboronic acid | Palladium complex (e.g., Pd(PPh₃)₄) | Aryl o-sec-butylphenyl carbonate |
| Esterification | Alcohol | Base (e.g., pyridine) | o-sec-Butylphenyl carbonate ester |
| Amidation | Amine | Base (e.g., pyridine) | o-sec-Butylphenyl carbamate (B1207046) |
| Dehydration | Primary amide | Pyridine | Nitrile |
Integration of Advanced Analytical Techniques for Trace Analysis
The detection and quantification of trace levels of this compound and its degradation products in various matrices are crucial for environmental monitoring and quality control. Future research will likely focus on the integration of advanced analytical techniques to achieve high sensitivity and selectivity.
Hyphenated Chromatography Techniques: Hyphenated techniques, which combine a separation method with a detection method, are powerful tools for the analysis of complex mixtures. chromatographytoday.comijarnd.comnih.govslideshare.net Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are particularly well-suited for the analysis of chloroformates and their derivatives. nih.gov For volatile compounds like chloroformates, GC-MS provides excellent separation and structural identification. For less volatile derivatives or in complex biological matrices, LC-MS/MS offers high sensitivity and specificity. nih.gov
Derivatization Strategies: Chloroformates themselves can be used as derivatizing agents to improve the chromatographic properties of other analytes. mdpi.com Conversely, the analysis of this compound might be enhanced by derivatization to a more stable or easily detectable compound.
Sample Preparation: The development of efficient sample preparation techniques is critical for trace analysis to remove interfering substances from the matrix. thieme-connect.com Techniques such as solid-phase extraction (SPE) and liquid-liquid extraction (LLE) will continue to be optimized for the analysis of chloroformates in environmental and biological samples.
The following table presents a summary of advanced analytical techniques applicable to the trace analysis of this compound:
| Analytical Technique | Principle | Application |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based identification. | Quantification and identification of this compound and its volatile degradation products in environmental samples. |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separation of non-volatile compounds followed by highly selective and sensitive mass detection. | Analysis of this compound derivatives and metabolites in biological fluids and complex matrices. nih.gov |
| High-Performance Liquid Chromatography with UV Detection (HPLC-UV) | Separation of compounds with detection based on UV absorbance. | Routine analysis and quality control where high sensitivity is not the primary requirement. |
| Solid-Phase Extraction (SPE) | Sample pre-concentration and clean-up. | Isolation and enrichment of this compound from water or soil samples prior to chromatographic analysis. |
Comprehensive Environmental Risk Assessment Methodologies
A thorough understanding of the environmental fate and ecotoxicity of this compound is essential for a comprehensive risk assessment. Future research in this area will need to address several key aspects.
Ecotoxicity: The ecotoxicity of this compound and its degradation products needs to be evaluated across different trophic levels. This would involve standardized tests on aquatic organisms (e.g., algae, daphnids, fish) and terrestrial organisms. The corrosive nature of chloroformates and the potential toxicity of the resulting phenol (B47542) derivative are key considerations. noaa.gov Data on the toxicity of o-sec-butylphenol can serve as a starting point for assessing the risks posed by the hydrolysis product. wikipedia.orgnih.gov
Risk Assessment Frameworks: Developing a comprehensive environmental risk assessment methodology for this compound will require integrating data on its usage patterns, release potential, environmental fate, and ecotoxicological effects. nih.gov This framework would help in predicting environmental concentrations and comparing them with no-effect concentrations to characterize the risk.
The table below lists key parameters for the environmental risk assessment of this compound:
| Parameter | Description | Relevance to Risk Assessment |
| Hydrolysis Rate | The rate at which the compound reacts with water. | Determines the persistence of the parent compound in aquatic environments. rsc.org |
| Biodegradation of o-sec-butylphenol | The breakdown of the primary hydrolysis product by microorganisms. | Influences the overall persistence and potential for bioaccumulation of degradation products. |
| Soil Adsorption/Desorption (Koc) | The tendency of the compound and its degradation products to bind to soil and sediment. | Affects mobility in the environment and potential for groundwater contamination. |
| Acute and Chronic Ecotoxicity | The adverse effects on representative aquatic and terrestrial organisms. | Establishes concentrations that are harmful to the environment. |
| Bioaccumulation Factor (BCF) | The potential for the compound and its degradation products to accumulate in living organisms. | Indicates the potential for transfer through the food chain. |
Q & A
Q. What critical safety precautions are essential when handling o-sec-butylphenyl chloroformate in laboratory settings?
Answer:
- Personal Protective Equipment (PPE) : Use impervious butyl rubber gloves (EN 374), tightly fitting protective eyewear (EN 166), and full-face supplied-air respirators to prevent inhalation exposure .
- Reactivity : Avoid contact with water, alcohols, or amines, as hydrolysis releases HCl and CO₂, which may generate heat or corrosive fumes. Conduct reactions under inert atmospheres (e.g., nitrogen) .
- Storage : Store in airtight containers in cool, dry, ventilated areas away from ignition sources. Regularly inspect containers for leaks or degradation .
Q. How does this compound interact with common solvents, and how should this inform experimental design?
Answer:
- Incompatibilities : Reacts exothermically with water, alcohols, and amines. Avoid polar protic solvents (e.g., methanol) and prioritize anhydrous aprotic solvents like dichloromethane or THF .
- Byproduct Mitigation : Pre-dry solvents and reagents to minimize hydrolysis. Monitor reactions at low temperatures (0–5°C) to control reactivity and reduce side products .
Advanced Research Questions
Q. Existing rodent studies report conflicting LC₅₀ values for sec-butyl chloroformate. How can researchers reconcile these discrepancies?
Answer:
- Study Variability : Differences in exposure duration (e.g., 1-hour vs. 4-hour LC₅₀) and animal models (rats vs. mice) contribute to variability. Re-evaluate protocols using standardized OECD guidelines for inhalation toxicity .
- Statistical Analysis : Apply probit or logistic regression models to raw mortality data (e.g., BMCL₀₅ calculations) to account for sex-specific sensitivities, as male rodents often exhibit higher lethality .
Q. What methodological approaches enable trace detection of this compound in biological matrices?
Answer:
- Derivatization : Use ethyl or n-propyl chloroformate to convert analytes into volatile derivatives for GC-MS analysis. Optimize pH (8–9) and reaction time (10–20 minutes) to enhance yield .
- Sample Prep : Employ solid-phase microextraction (SPME) or liquid-liquid extraction with dichloromethane to isolate the compound from urine or plasma, followed by HR-LC-MS/MS for confirmation .
Q. Given the lack of genotoxicity data for this compound, which assays are most suitable for initial screening?
Answer:
- Bacterial Reverse Mutation (Ames Test) : Use Salmonella typhimurium strains TA98/TA100 with and without metabolic activation (S9 mix) to assess mutagenicity .
- Mammalian Cell Assays : Conduct chromosome aberration tests in Chinese hamster V79 cells, as validated for structurally similar n-butyl chloroformate .
Q. How can reaction conditions be optimized to minimize byproducts during acylation reactions with this compound?
Answer:
- Stoichiometry : Use a 1.2–1.5 molar excess of chloroformate relative to nucleophiles (e.g., amines) to drive reactions to completion while avoiding excess reagent hydrolysis .
- Catalysis : Introduce DMAP (4-dimethylaminopyridine) to accelerate acylation and reduce reaction times at 0–25°C .
Data Gaps and Future Research Directions
Q. No developmental toxicity data exist for this compound. How should studies be designed to address this?
Answer:
- In Vivo Models : Conduct OECD 414-compliant prenatal developmental toxicity studies in rats, exposing dams via inhalation (4–6 hours/day) during organogenesis. Monitor fetal malformations and maternal weight gain .
- Mechanistic Studies : Use zebrafish embryos to assess teratogenicity at sublethal concentrations (e.g., 1–10 ppm) and evaluate impacts on neural crest cell migration .
Q. How do structural modifications to this compound alter its reactivity and toxicity profile?
Answer:
- QSAR Modeling : Correlate substituent effects (e.g., ortho-substitution vs. para-) with hydrolysis rates and LC₅₀ values using computational tools like COSMOtherm .
- Synthetic Derivatives : Synthesize fluorinated analogs to study electronic effects on acylation efficiency and compare toxicity via in vitro cytotoxicity assays (e.g., HepG2 cells) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
